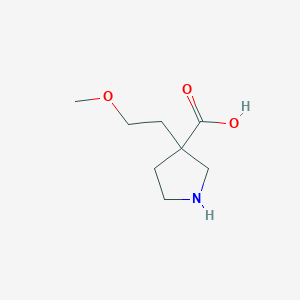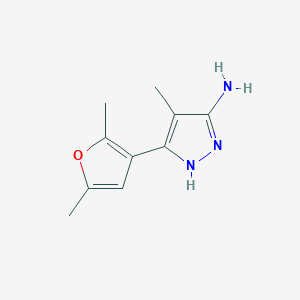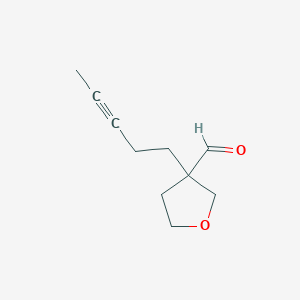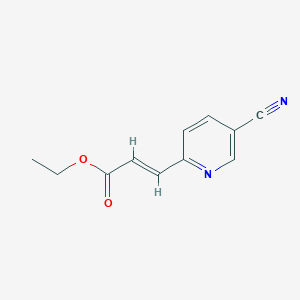![molecular formula C13H26N2 B13269567 (Hex-5-en-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13269567.png)
(Hex-5-en-2-yl)[2-(piperidin-1-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-5-en-2-yl)[2-(piperidin-1-yl)ethyl]amine is a chemical compound with the molecular formula C13H26N2. It is characterized by the presence of a hexenyl group and a piperidinyl group connected through an ethylamine linkage. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-5-en-2-yl)[2-(piperidin-1-yl)ethyl]amine typically involves the reaction of hex-5-en-2-ylamine with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Hex-5-en-2-yl)[2-(piperidin-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives with altered functional groups.
Scientific Research Applications
(Hex-5-en-2-yl)[2-(piperidin-1-yl)ethyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (Hex-5-en-2-yl)[2-(piperidin-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(Hex-5-en-2-yl)[2-(morpholin-1-yl)ethyl]amine: Similar structure with a morpholine ring instead of a piperidine ring.
(Hex-5-en-2-yl)[2-(pyrrolidin-1-yl)ethyl]amine: Contains a pyrrolidine ring instead of a piperidine ring.
(Hex-5-en-2-yl)[2-(azepan-1-yl)ethyl]amine: Features an azepane ring in place of the piperidine ring.
Uniqueness
(Hex-5-en-2-yl)[2-(piperidin-1-yl)ethyl]amine is unique due to its specific combination of a hexenyl group and a piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)hex-5-en-2-amine |
InChI |
InChI=1S/C13H26N2/c1-3-4-8-13(2)14-9-12-15-10-6-5-7-11-15/h3,13-14H,1,4-12H2,2H3 |
InChI Key |
BVHFZMCWXJBJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13269485.png)
![1-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13269487.png)
![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13269495.png)
![Spiro[4.4]nonane-1-carboxylic acid](/img/structure/B13269498.png)
![Hexahydro-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13269501.png)
![N-[1-(3-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B13269503.png)

![1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13269519.png)



![(5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13269549.png)

![Spiro[2.5]octane-4-carbothioamide](/img/structure/B13269565.png)
